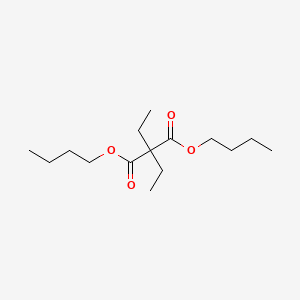
Dibutyl 2,2-diethylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,2-diethylmalonate: is an organic compound with the chemical formula C15H28O4. It is a derivative of diethyl malonate and is used in various chemical syntheses. This compound is known for its role in the preparation of barbiturates and other medicinally significant compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sodium Ethoxide Formation: Ethanol reacts with sodium to form sodium ethoxide.
Formation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The process is optimized to ensure high yield and purity, meeting the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Decarboxylation: Upon heating, the compound can undergo decarboxylation, resulting in the formation of substituted acetic acids.
Common Reagents and Conditions:
Strong Bases: Sodium ethoxide or potassium carbonate are commonly used to deprotonate the methylene group.
Alkyl Halides: Bromobutane or other alkyl halides are used for alkylation reactions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Barbiturates: Dibutyl 2,2-diethylmalonate is used in the synthesis of barbiturates, which are central nervous system depressants.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including sedatives and anticonvulsants.
Industry:
Mechanism of Action
Mechanism:
Deprotonation and Alkylation: The methylene group between the carbonyl groups is deprotonated by a strong base, forming a carbanion.
Decarboxylation: Upon heating, the compound undergoes decarboxylation, yielding substituted acetic acids.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Diethyl Malonate: A precursor to dibutyl 2,2-diethylmalonate, used in similar alkylation and decarboxylation reactions.
Dimethyl Malonate: Another malonate ester used in similar synthetic applications.
Diethyl 2,2-diethylmalonate: A closely related compound used in the synthesis of barbiturates.
Uniqueness:
Higher Molecular Weight: this compound has a higher molecular weight compared to diethyl malonate and dimethyl malonate, which can influence its reactivity and applications.
Specific Use in Barbiturate Synthesis: Its specific structure makes it particularly useful in the synthesis of certain barbiturates, distinguishing it from other malonate esters.
Properties
CAS No. |
101853-00-3 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
dibutyl 2,2-diethylpropanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-9-11-18-13(16)15(7-3,8-4)14(17)19-12-10-6-2/h5-12H2,1-4H3 |
InChI Key |
RTPCQAKIYNLFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC)(CC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















